molecular formula C23H18N4O2S2 B6553532 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-63-0

3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553532
CAS No.: 1040670-63-0
M. Wt: 446.5 g/mol
InChI Key: HEEYNQBTOPHWPN-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted with a benzyl group at position 3 and a sulfanyl-linked 3-(4-methylphenyl)-1,2,4-oxadiazole moiety at position 2. Its molecular formula is C₂₄H₂₀N₄O₂S₂, with a molecular weight of 492.56 g/mol (calculated).

Synthetic routes for analogous thienopyrimidinone derivatives often involve coupling reactions between functionalized oxadiazoles and thienopyrimidinone precursors. For instance, highlights the use of caesium carbonate and dry N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution between phenyl-1,2,4-oxadiazoles and acetic acid derivatives under mild conditions . Structural characterization of such compounds typically employs ¹H NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name

3-benzyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-15-7-9-17(10-8-15)21-25-19(29-26-21)14-31-23-24-18-11-12-30-20(18)22(28)27(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYNQBTOPHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidinone Ring

The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclization of 2-amino-thiophene-3-carboxylic acid derivatives. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogs (as described in) are cyclized using formamide or urea under microwave irradiation (180 W, 16–20 minutes) to yield 4-aminothieno[2,3-d]pyrimidines. For the non-hydrogenated thieno[3,2-d] system, 2-amino-3-cyanothiophene derivatives are cyclized with benzylamine to introduce the N3-benzyl group directly during ring closure.

Reaction Conditions :

  • Microwave method : 180 W, 600 rpm, 16–20 minutes, yields 85–92%.

  • Conventional heating : Reflux in formamide for 4–7 hours, yields 68–70%.

Chlorination at Position 2

The 2-position of the pyrimidinone core is functionalized via chlorination using phosphorus oxychloride (POCl₃). Treatment of 3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one with POCl₃ at 80°C for 6 hours yields 2-chloro-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one.

Characterization Data :

  • IR : νC=O at 1702 cm⁻¹, νC–Cl at 740 cm⁻¹.

  • ¹H-NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), δ 6.89 (s, 1H, thiophene).

Preparation of the 5-(Mercaptomethyl)-3-(4-Methylphenyl)-1,2,4-Oxadiazole Moiety

Synthesis of 3-(4-Methylphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is assembled via cyclization of 4-methylbenzamidoxime with chloroacetyl chloride.

Procedure :

  • Amidoxime formation : 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (80°C, 4 hours) to yield 4-methylbenzamidoxime.

  • Cyclization : The amidoxime is treated with chloroacetyl chloride in dichloromethane (0°C to room temperature, 12 hours) to form 3-(4-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Yield : 78% after column chromatography.

Thiol Functionalization

The chloromethyl group is converted to mercaptomethyl via nucleophilic substitution with thiourea.

Steps :

  • Substitution : 3-(4-Methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is refluxed with thiourea in ethanol (12 hours).

  • Hydrolysis : The intermediate isothiouronium salt is hydrolyzed with NaOH (10%, 2 hours) to yield 5-(mercaptomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole.

Characterization Data :

  • IR : νS–H at 2550 cm⁻¹, νC=N at 1605 cm⁻¹.

  • ¹H-NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), δ 4.35 (s, 2H, SCH₂), δ 7.32–7.45 (m, 4H, aromatic).

Coupling of the Thienopyrimidinone and Oxadiazole Components

Nucleophilic Substitution

The 2-chloro-thienopyrimidinone reacts with 5-(mercaptomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole under basic conditions to form the sulfanyl linkage.

Optimized Conditions :

  • Base : K₂CO₃ in DMF, 60°C, 8 hours.

  • Yield : 72% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic C2 of the pyrimidinone, displacing chloride.

Characterization of Final Product :

  • IR : νC=O at 1685 cm⁻¹, νC=N at 1598 cm⁻¹.

  • ¹H-NMR (DMSO-d₆) : δ 2.39 (s, 3H, CH₃), δ 4.62 (s, 2H, SCH₂), δ 5.21 (s, 2H, NCH₂Ph), δ 7.22–7.45 (m, 9H, aromatic).

  • MS (ESI+) : m/z 491.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepConventional MethodMicrowave-Assisted Method
Pyrimidinone Cyclization4–7 hours, 68–70% yield16–20 minutes, 85–92% yield
Oxadiazole Formation12 hours, 78% yieldNot reported
Coupling Reaction8 hours, 72% yieldNot applicable

Microwave irradiation significantly enhances reaction efficiency for cyclization steps, reducing time and improving yields.

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

The mercaptomethyl intermediate is prone to oxidation. Conducting reactions under nitrogen and using fresh reagents minimizes disulfide formation.

Regioselectivity in Oxadiazole Synthesis

The use of chloroacetyl chloride ensures regioselective formation of the 5-(chloromethyl) isomer, critical for subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of sulfur-containing groups to sulfoxides or sulfones.

  • Reduction: : Reduction of aromatic nitro groups to amines.

  • Substitution: : Nucleophilic or electrophilic aromatic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Typically performed using reagents like hydrogen peroxide or peracids under mild conditions.

  • Reduction: : Utilizes reducing agents such as tin(II) chloride or iron in acidic media.

  • Substitution: : Depends on the type of substitution; for example, halogenation might use halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. The incorporation of oxadiazole moieties enhances the pharmacological profile by improving potency against various cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties
The thieno[3,2-d]pyrimidine framework is also associated with antimicrobial activity. Compounds similar to 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the benzyl and oxadiazole groups contributes to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Materials Science

Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The molecular structure allows for efficient charge transport and light emission .

Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its photophysical properties enable it to be used for tracking cellular processes in live cells, providing insights into cellular dynamics and interactions .

Therapeutic Applications

Neuroprotective Effects
Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate oxidative stress and inflammation in neuronal cells. The potential for these compounds to protect against neurodegenerative diseases such as Alzheimer's is an area of ongoing research .

Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests possible applications in treating conditions like arthritis or other inflammatory disorders .

Data Tables

Application AreaSpecific Use CaseMechanism of Action
Medicinal ChemistryAnticancer AgentInduces apoptosis; cell cycle arrest
Antimicrobial ActivityDisrupts microbial membranes; inhibits enzymes
Materials ScienceOrganic ElectronicsActs as a semiconductor; charge transport
Fluorescent ProbesEnables cellular imaging; tracks biological processes
Therapeutic ApplicationsNeuroprotective EffectsModulates oxidative stress; reduces inflammation
Anti-inflammatory PropertiesInhibits cytokines; reduces inflammation

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that modifications at the benzyl position significantly enhanced anticancer activity .
  • Antimicrobial Activity Assessment : Research conducted on thieno[3,2-d]pyrimidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Organic Electronics Research : A study focused on the application of thieno[3,2-d]pyrimidine-based compounds in OLED technology demonstrated improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism by which 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects depends on its target application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

3-Benzyl-2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-3H,4H-Thieno[3,2-d]Pyrimidin-4-One ()

  • Core Structure: Identical thieno[3,2-d]pyrimidin-4-one backbone.
  • Key Substituents :
    • 3,5-Dimethoxyphenyl on the oxadiazole (vs. 4-methylphenyl in the target compound).
    • Molecular weight: 492.6 g/mol (C₂₄H₂₀N₄O₄S₂).
  • Implications: The dimethoxy groups increase polarity and solubility compared to the hydrophobic 4-methylphenyl group.

2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-4-One ()

  • Core Structure: Thieno[2,3-d]pyrimidin-4-one (isomeric to the target compound’s [3,2-d] system).
  • Key Substituents :
    • 3,5-Dimethylisoxazole and propenyl groups.
    • Molecular weight: 465.58 g/mol (C₂₃H₂₀N₄O₂S₂).
  • Implications :
    • The isoxazole ring (vs. oxadiazole) offers weaker electron-withdrawing effects, altering electronic distribution.
    • The propenyl group may increase reactivity toward electrophiles .

3-(4-Methoxyphenyl)-2-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]Pyrimidin-4(3H)-One ()

  • Core Structure: Benzothieno[2,3-d]pyrimidin-4-one with a tetrahydrobenzene ring.
  • Key Substituents :
    • Trifluoromethylbenzyl and 4-methoxyphenyl groups.
    • Molecular weight: 517.54 g/mol (C₂₅H₂₀F₃N₃O₂S₂).
  • Implications: The trifluoromethyl group significantly enhances lipophilicity and metabolic resistance.

2-(4-Benzyl-1-Piperazinyl)-3-{(Z)-[3-(2-Methoxyethyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-ylidene]Methyl}-4H-Pyrido[1,2-a]Pyrimidin-4-One ()

  • Core Structure: Pyrido[1,2-a]pyrimidin-4-one (distinct from thienopyrimidinones).
  • Key Substituents: Piperazinyl and thiazolidinone moieties. Molecular weight: 560.67 g/mol (C₂₈H₂₈N₆O₃S₂).
  • Implications: The pyrido-pyrimidinone core offers a larger conjugated system, altering electronic properties.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl-1,2,4-oxadiazole, benzyl C₂₄H₂₀N₄O₂S₂ 492.56 Balanced lipophilicity and hydrogen-bonding capacity.
3-Benzyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-... () Thieno[3,2-d]pyrimidin-4-one 3,5-Dimethoxyphenyl-1,2,4-oxadiazole C₂₄H₂₀N₄O₄S₂ 492.6 Enhanced polarity and solubility.
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-... () Thieno[2,3-d]pyrimidin-4-one 3,5-Dimethylisoxazole, propenyl C₂₃H₂₀N₄O₂S₂ 465.58 Weaker electron-withdrawing effects; increased reactivity.
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-... () Benzothieno[2,3-d]pyrimidin Trifluoromethylbenzyl, tetrahydrobenzene ring C₂₅H₂₀F₃N₃O₂S₂ 517.54 High lipophilicity; reduced planarity.
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo... () Pyrido[1,2-a]pyrimidin-4-one Piperazinyl, thiazolidinone C₂₈H₂₈N₆O₃S₂ 560.67 Chirality; metal-coordination potential.

Key Research Findings

  • Synthetic Flexibility : The 1,2,4-oxadiazole ring in the target compound and its analogs allows modular substitution, enabling tuning of electronic and steric properties .
  • Biological Relevance: Thienopyrimidinones are explored as kinase inhibitors, with substituents like oxadiazoles and trifluoromethyl groups influencing selectivity .
  • Physicochemical Trade-offs : Polar groups (e.g., methoxy in ) improve solubility but may limit bioavailability, whereas lipophilic groups (e.g., trifluoromethyl in ) enhance membrane permeability but increase metabolic stability challenges.

Biological Activity

3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity based on available research findings, including anticancer properties, antimicrobial effects, and mechanisms of action.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H18N4O2S2
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 1040670-56-1

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that related thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis rates compared to control groups .
CompoundCell LineIC50 (μM)Mechanism of Action
3-benzyl derivativeHepG27.9Caspase activation
Similar thieno derivativeMCF76.1Bcl-2 modulation

Antimicrobial Activity

Compounds with oxadiazole moieties are known for their antimicrobial properties. Research has demonstrated that the presence of the thieno-pyrimidine structure enhances the antimicrobial efficacy against various pathogens:

  • Antibacterial Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in preliminary studies. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.
  • Receptor Modulation : Potential interaction with muscarinic receptors has been noted, which could influence neurotransmitter release and neuronal activity .
  • DNA/RNA Interference : The compound may also affect nucleic acid synthesis, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Effects : A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity. Results indicated that modifications at the benzyl position significantly enhanced cytotoxicity against HepG2 cells .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of oxadiazole derivatives. The findings suggested that structural variations could lead to increased potency against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves sequential steps: (1) formation of the oxadiazole ring via cyclization under reflux (e.g., in DMF at 120°C for 12 hours), (2) sulfur alkylation using a thiol intermediate with K₂CO₃ in dichloromethane (DCM), and (3) purification via column chromatography (silica gel, EtOAc/hexane gradient) . Key optimizations include adjusting reaction time, solvent polarity, and catalyst selection (e.g., Lewis acids) to improve yield and purity .

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsPurposeReference
Oxadiazole FormationReflux in DMF, 120°C, 12hCyclization
Sulfur AlkylationThiol, K₂CO₃, DCM, RTIntroduce sulfanyl group
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Isolate product

Q. Which spectroscopic and chromatographic methods are recommended for structural validation?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm connectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) . IR spectroscopy verifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) . HPLC with UV detection (λ = 254 nm) assesses purity (>95%) . For crystallographic validation, X-ray diffraction (using SHELX programs) resolves bond lengths and angles .

Q. Table 2: Analytical Techniques

MethodApplicationReference
NMRMolecular structure confirmation
IRFunctional group identification
X-ray CrystallographyCrystal structure determination

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Validate via:
  • VT-NMR (variable temperature) to detect conformational changes.
  • DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental spectra .
  • SHELXL refinement to cross-check crystallographic data against spectroscopic results .

Q. What strategies are effective for enhancing bioactivity through structural modifications?

  • Methodological Answer: Focus on SAR (Structure-Activity Relationship) studies:
  • Substituent Variation: Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate electronic effects .
  • Scaffold Hybridization: Introduce pyridazine or pyrrolo-pyrimidine moieties to enhance binding affinity .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. How can reaction yields be improved without compromising purity?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h) while maintaining yield .
  • Phase-Transfer Catalysis: Enhances alkylation efficiency in biphasic systems .
  • Flow Chemistry: Enables precise control of temperature and stoichiometry for scalability .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Methodological Answer:
  • LogP Calculation: Use ChemAxon or Molinspiration to estimate lipophilicity .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) with GROMACS .
  • ADMET Prediction: SwissADME or pkCSM evaluates bioavailability and toxicity .

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